molecular formula C8H20O7P2 B1210077 (1-Hydroxyoctane-1,1-diyl)diphosphonic acid CAS No. 53019-19-5

(1-Hydroxyoctane-1,1-diyl)diphosphonic acid

Cat. No. B1210077
CAS RN: 53019-19-5
M. Wt: 290.19 g/mol
InChI Key: ITCAYUFDTCVNTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related diphosphonic acids, such as 1-hydroxyethylidene-1,1-diphosphonic acid (HEDPA), has been explored through reactions involving acetic acid and phosphorous trichloride, optimizing the process for improved yield and reduced by-products Li Mian-gui, 2006.

Molecular Structure Analysis

Crystallization studies have revealed that [hydroxy(aryl)methylene]diphosphonic acids form dimers, indicating a tendency for these compounds to aggregate, which is crucial for understanding their chemical behavior and potential applications M. Lecouvey et al., 2002.

Chemical Reactions and Properties

Reactions involving diphosphonic acids with other chemicals have been extensively studied. For example, the interaction of carbonyl diphosphonic acid with hydroxylamine results in unexpected degradation of the P-C-P bridge, showcasing the compound's reactivity and potential for synthesis of functionally substituted methylenediphosphonates O. Khomich et al., 2017.

Physical Properties Analysis

The solubility and physical form of diphosphonic acid derivatives, such as the formation of amorphous water-soluble complexes with biometals, highlight their potential utility in various applications, including agriculture V. Semenov et al., 2015.

Chemical Properties Analysis

The complexation behaviors of diphosphonic acids with metals provide insights into their chemical properties. Studies have shown the formation of various complexes with metal ions, indicating the potential for applications in fields such as material science and catalysis W. A. Reed et al., 2007.

Scientific Research Applications

Phosphonic Acid Applications

Phosphonic acids are noted for their wide-ranging applications due to their structural analogy with the phosphate moiety, which allows for diverse uses in bioactive properties, bone targeting, supramolecular materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens. These compounds are pivotal in research fields such as chemistry, biology, and physics, highlighting the synthesis of phosphonic acids as crucial for many research projects. The synthesis methods for phosphonic acids vary, including dealkylation of dialkyl phosphonates, which is considered one of the best methods for preparing these acids (Sevrain et al., 2017).

Environmental and Wastewater Treatment Applications

Organophosphonates, including phosphonates like 1-hydroxyethane 1,1-diphosphonic acid, are of environmental concern due to their resistance to biological degradation and potential eutrophication effects. However, they can be removed efficiently (>80%) in wastewater treatment plants operated with chemical phosphate precipitation. The removal of phosphonates is crucial, especially from industrial wastewaters, to prevent environmental issues related to eutrophication and interference with phosphate precipitation in treatment processes (Rott et al., 2018).

Applications in Metal Plating

Methods for preparing nickel plating solutions containing nickel(+2) complexes with derivatives similar to 1-hydroxyethane-1,1-diphosphonic acid are reviewed, highlighting the importance of these complexes in achieving high-quality nickel coatings. The review categorizes preparation methods based on the chemical reactions involved and discusses the versatility and convenience of using nickel(+2) bis(1-hydroxyethane-1,1-diphosphonate(1-)) tetrahydrate for nickel plating, indicating the significant role of phosphonate derivatives in the metal plating industry (Afonin, 2019).

Biodegradation and Environmental Fate

The environmental fate and biodegradability of organophosphonates have been reviewed, emphasizing the importance of understanding the behavior and concentrations of these compounds in the environment due to their increasing use and potential environmental impacts. Despite their stability, phosphonates contribute to environmental concerns such as eutrophication through abiotic degradation processes like photolysis, underscoring the need for effective removal strategies in wastewater treatment to mitigate their environmental footprint (Rott et al., 2018).

properties

IUPAC Name

(1-hydroxy-1-phosphonooctyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20O7P2/c1-2-3-4-5-6-7-8(9,16(10,11)12)17(13,14)15/h9H,2-7H2,1H3,(H2,10,11,12)(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCAYUFDTCVNTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201064
Record name 1,1-Hydroxyoctanodiphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Hydroxyoctane-1,1-diyl)diphosphonic acid

CAS RN

53019-19-5
Record name 1,1-Hydroxyoctanodiphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053019195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Hydroxyoctanodiphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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